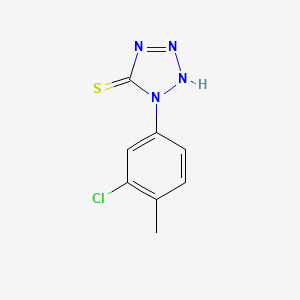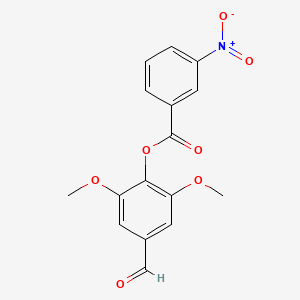![molecular formula C18H17NO5 B5869113 methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate is a chemical compound used in scientific research for its potential therapeutic applications. It belongs to the class of benzoate esters and is commonly referred to as M4AOB.
作用机制
The mechanism of action of M4AOB is not fully understood. However, it is believed to act through various pathways such as the inhibition of histone deacetylases (HDACs), modulation of the PI3K/Akt/mTOR pathway, and activation of the Nrf2/ARE pathway. These pathways are involved in various cellular processes such as gene expression, cell survival, and oxidative stress response.
Biochemical and Physiological Effects:
M4AOB has been shown to have various biochemical and physiological effects. It has been found to inhibit HDAC activity, which leads to the upregulation of tumor suppressor genes and downregulation of oncogenes. Moreover, M4AOB has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell survival, growth, and proliferation. Additionally, M4AOB has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress response.
实验室实验的优点和局限性
M4AOB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Moreover, it has low toxicity and is stable under physiological conditions. However, M4AOB has some limitations, such as its poor solubility in water, which limits its use in in vivo studies. Additionally, the mechanism of action of M4AOB is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
未来方向
Several future directions can be pursued to further investigate the potential therapeutic applications of M4AOB. Firstly, more studies are needed to elucidate the mechanism of action of M4AOB. Secondly, the efficacy and safety of M4AOB need to be tested in animal models. Thirdly, the development of novel formulations to improve the solubility and bioavailability of M4AOB can enhance its therapeutic potential. Finally, the combination of M4AOB with other drugs or therapies can be explored to enhance its anticancer and neuroprotective effects.
Conclusion:
In conclusion, M4AOB is a promising chemical compound with potential therapeutic applications in cancer and neurodegenerative diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of M4AOB have been discussed in this paper. Further studies are needed to fully understand the potential of M4AOB as a therapeutic agent.
合成方法
The synthesis of M4AOB involves a series of chemical reactions starting from 4-hydroxybenzoic acid. The first step involves the conversion of 4-hydroxybenzoic acid to 4-aminobenzoic acid, which is then acetylated to form 4-acetylaminobenzoic acid. The final step involves the reaction of 4-acetylaminobenzoic acid with ethyl 2-bromo-2-oxoacetate to form M4AOB. The purity of the compound is ensured by various purification techniques such as column chromatography and recrystallization.
科学研究应用
M4AOB has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and neurodegenerative diseases. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, M4AOB has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
methyl 4-[2-(4-acetylanilino)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12(20)13-3-7-15(8-4-13)19-17(21)11-24-16-9-5-14(6-10-16)18(22)23-2/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAADTOSNQUXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(4-acetylanilino)-2-oxoethoxy]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)